molecular formula C27H36N2O B4967071 2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine

2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine

Cat. No. B4967071
M. Wt: 404.6 g/mol
InChI Key: VGVHPQNRDXFRDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine is a compound that has been studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine is not fully understood. However, research has shown that it acts on various receptors in the body, including dopamine and serotonin receptors. It also inhibits the activity of enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine has various biochemical and physiological effects. It has been shown to reduce inflammation, decrease pain sensitivity, and improve cognitive function. It also has anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine in lab experiments include its ability to target multiple receptors and its potential therapeutic applications. However, limitations include its complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

For research on 2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine include exploring its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative diseases. Further research is also needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Additionally, studies on the compound's pharmacokinetics and toxicity are needed to determine its safety and efficacy in humans.
In conclusion, 2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine is a compound that has shown potential therapeutic applications in various diseases. While its mechanism of action is not fully understood, research has shown that it has anti-inflammatory, analgesic, and antipsychotic properties. Further research is needed to fully understand its potential and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis method for 2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine involves a multistep process that includes the use of various reagents and solvents. The compound can be synthesized using a combination of palladium-catalyzed cross-coupling reactions and hydrogenation reactions. The final product is obtained through purification using column chromatography.

Scientific Research Applications

2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine has been studied for its potential therapeutic applications in various diseases. Research has shown that this compound has anti-inflammatory, analgesic, and antipsychotic properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases.

properties

IUPAC Name

1-cyclohexyl-2-[(3-phenylmethoxyphenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O/c1-3-9-22(10-4-1)21-30-25-14-7-11-23(19-25)20-29-18-17-28-16-8-15-26(28)27(29)24-12-5-2-6-13-24/h1,3-4,7,9-11,14,19,24,26-27H,2,5-6,8,12-13,15-18,20-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVHPQNRDXFRDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2C3CCCN3CCN2CC4=CC(=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-2-[(3-phenylmethoxyphenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine

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